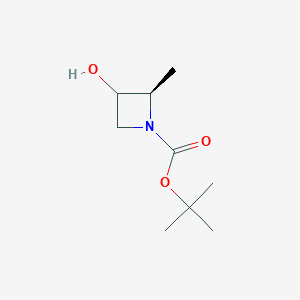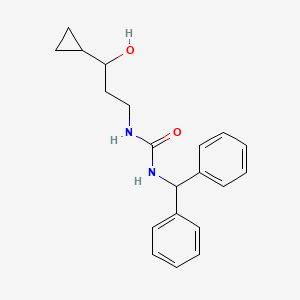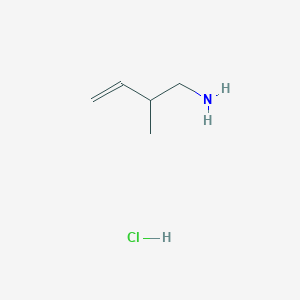
4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide such as melting point, boiling point, density, molecular formula, and molecular weight are not explicitly provided in the search results . For detailed properties, it is recommended to refer to specialized databases or chemical suppliers.Applications De Recherche Scientifique
Chemical Synthesis and Modification
4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide, as a compound, participates in complex chemical reactions that are fundamental in synthetic chemistry. The reactivity of such compounds under nucleophilic aromatic substitution conditions is well-documented, providing a pathway for the modification and creation of new compounds. For instance, the reaction of piperidine with nitrobenzenes in benzene can yield substituted piperidinobenzenes, demonstrating the application of similar compounds in synthesizing new chemical entities through addition-elimination mechanisms (Pietra & Vitali, 1972).
Supramolecular Chemistry and Self-Assembly
Compounds related to this compound have been utilized in supramolecular chemistry, particularly in understanding self-assembly processes. Benzene-1,3,5-tricarboxamide derivatives, for instance, serve as supramolecular building blocks due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This highlights the potential of structurally related compounds in nanotechnology and polymer processing applications (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Research and Drug Development
The structural features of this compound, such as the piperidine ring and fluorinated aromatic systems, are commonly found in pharmacologically active molecules. Research into similar structures has led to developments in prokinetic agents and the understanding of their mechanisms in gastrointestinal motility disorders. This illustrates the compound's relevance in drug design and the potential for developing new therapeutic agents (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Environmental and Material Science
The introduction of fluorine atoms into organic compounds, similar to the fluorinated moiety in this compound, significantly impacts the properties of materials. For instance, fluorinated liquid crystals exhibit peculiar properties that are crucial for commercial applications in displays and other electronic devices. The study of fluorinated compounds continues to provide insights into the design of materials with enhanced performance and specific applications (Hird, 2007).
Propriétés
IUPAC Name |
4-fluoro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSXGTIRCZSFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)
![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)
![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)





